molecular formula C6H11NaO9S B12402404 D-Galactose-6-O-sulfate sodium salt

D-Galactose-6-O-sulfate sodium salt

Cat. No.: B12402404
M. Wt: 282.20 g/mol
InChI Key: NTLPRJIGOOEWLH-NQZVPSPJSA-M
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Description

D-Galactose-6-O-sulfate sodium salt is a biochemical reagent commonly used in life science research. It is a derivative of D-galactose, a naturally occurring sugar, and is characterized by the presence of a sulfate group at the 6th position of the galactose molecule. This compound is often utilized in studies related to enzyme activity, substrate specificity, and the structural and functional analysis of polysaccharides and glycoproteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Galactose-6-O-sulfate sodium salt typically involves the sulfation of D-galactose. The process begins with the reaction of D-galactose with sulfuric acid to form D-galactose-6-O-sulfate. This intermediate is then neutralized with sodium hydroxide to yield the final product, this compound .

Industrial Production Methods

While specific industrial production methods are not widely documented, the general approach involves large-scale sulfation reactions followed by purification processes to ensure high purity and yield. The compound is often produced in controlled environments to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

D-Galactose-6-O-sulfate sodium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

D-Galactose-6-O-sulfate sodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of D-Galactose-6-O-sulfate sodium salt involves its interaction with specific enzymes and proteins. The sulfate group can modulate enzyme activity by altering the substrate’s binding affinity and specificity. This compound can also participate in signaling pathways by interacting with cell surface receptors and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • D-Galactose-4-sulfate sodium salt
  • N-Acetyl-D-glucosamine 6-sulfate sodium salt
  • D-Glucuronic acid sodium salt

Uniqueness

D-Galactose-6-O-sulfate sodium salt is unique due to its specific sulfation at the 6th position, which imparts distinct biochemical properties. This positional specificity can influence its interaction with enzymes and receptors, making it a valuable tool in research focused on glycan structure and function .

Properties

Molecular Formula

C6H11NaO9S

Molecular Weight

282.20 g/mol

IUPAC Name

sodium;[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] sulfate

InChI

InChI=1S/C6H12O9S.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H,12,13,14);/q;+1/p-1/t3-,4+,5+,6-;/m0./s1

InChI Key

NTLPRJIGOOEWLH-NQZVPSPJSA-M

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)OS(=O)(=O)[O-].[Na+]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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